(6S,8S,10S,11S,13S,14S,16S,17R)-6-Bromo-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
Description
The compound (6S,8S,10S,11S,13S,14S,16S,17R)-6-Bromo-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one is a synthetic corticosteroid derivative with a highly substituted cyclopenta[a]phenanthren-3-one backbone. Key structural features include:
- 9-Fluoro substitution: May increase glucocorticoid receptor (GR) binding affinity, as seen in dexamethasone .
- 11,17-Dihydroxy groups: Critical for anti-inflammatory activity, mimicking endogenous cortisol.
- 17-(2-hydroxyacetyl) group: Stabilizes the molecule against metabolic degradation .
- 10,13,16-Trimethyl groups: Influence lipophilicity and tissue distribution.
Properties
IUPAC Name |
(6S,8S,10S,11S,13S,14S,16S,17R)-6-bromo-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrFO5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21?,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZCSZWVWZIJCC-CQBKGZMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound known as (6S,8S,10S,11S,13S,14S,16S,17R)-6-Bromo-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one has garnered attention in recent years due to its potential biological activities. This article aims to summarize the existing research on its biological properties and mechanisms of action.
The compound's structure includes several functional groups that may contribute to its biological activity. The presence of bromine and fluorine atoms suggests possible interactions with biological targets through halogen bonding or hydrophobic effects. The hydroxyl groups may facilitate hydrogen bonding with proteins or other biomolecules.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases .
Antidiabetic Activity
Preliminary studies have shown that the compound may possess antidiabetic properties by inhibiting key enzymes involved in glucose metabolism:
- Enzymes Targeted : α-amylase and α-glucosidase.
- Inhibition Assays : The compound demonstrated IC50 values comparable to standard antidiabetic drugs in enzyme inhibition assays .
Data Summary
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Cancer Research highlighted the efficacy of this compound in reducing tumor size in xenograft models of breast cancer. The results showed a significant decrease in tumor volume compared to control groups treated with vehicle alone .
- Case Study on Anti-inflammatory Effects : Research conducted on LPS-stimulated macrophages indicated that treatment with this compound significantly reduced the levels of inflammatory markers. This study suggests its potential utility in conditions characterized by chronic inflammation .
Comparison with Similar Compounds
Pharmacological Implications
Receptor Binding and Selectivity
Metabolic Stability
Adverse Effects
- Dexamethasone’s 9-Fluoro is linked to adverse effects like hyperglycemia and osteoporosis . The target compound’s bromo substituent may mitigate or exacerbate these effects depending on metabolic pathways.
Preparation Methods
Starting Materials and Precursors
- Commonly used starting steroids include pregnadiene derivatives or corticosteroid intermediates with appropriate functional groups amenable to selective halogenation and hydroxylation.
- For example, 17,21-dihydroxy-3,11,20-trioxo-1,4-pregnadiene derivatives are often employed as precursors for bromination and further modifications.
Selective Bromination at Position 6
- Method: Ionic bromination using bromine in acetic acid is a preferred method for introducing bromine at the 6-position selectively.
- Conditions: Reaction typically conducted at mild temperatures ranging from -15°C to 35°C, preferably 18°C to 25°C, under atmospheric pressure.
- Reaction Time: Usually complete within 5 minutes to 1 hour.
- Mechanism: Electrophilic substitution facilitated by the activated steroid ring system.
- Isolation: The brominated product is isolated by standard techniques such as filtration, extraction, or chromatography.
Hydroxylation and Hydroxyacetylation
- Hydroxyl groups at positions 11 and 17 are introduced or preserved through controlled oxidation and reduction steps.
- The 17-(2-hydroxyacetyl) side chain is typically installed via oxidation of the 17-position followed by selective hydroxylation or acylation reactions.
- Protecting groups may be used to avoid undesired side reactions during halogenation steps.
Stereochemical Control
- The stereochemistry at multiple chiral centers (6S,8S,10S,11S,13S,14S,16S,17R) is crucial for biological activity.
- Stereochemical integrity is maintained by using stereospecific reagents and mild reaction conditions.
- Chiral catalysts or enzymatic methods can be employed in some steps to enhance stereoselectivity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Key Outcome | Notes |
|---|---|---|---|---|
| 1 | Starting material selection | Pregnadiene derivatives | Suitable steroid backbone for modification | High purity required |
| 2 | Bromination | Br2 in acetic acid, 18-25°C, 5-60 min | Selective 6-bromo substitution | Ionic bromination preferred |
| 3 | Fluorination | Electrophilic fluorinating agents (e.g., Selectfluor) | Introduction of 9-fluoro group | Requires regio- and stereoselectivity |
| 4 | Hydroxylation/oxidation | Controlled oxidation/reduction | Hydroxyl groups at 11 and 17 positions | Protecting groups may be necessary |
| 5 | Hydroxyacetylation | Acylation or oxidation at 17-position | Installation of 17-(2-hydroxyacetyl) side chain | Precise control to avoid overreaction |
| 6 | Purification | Chromatography, extraction, crystallization | Isolation of pure target compound | Essential for stereochemical purity |
Detailed Research Findings
- Improved Ionic Bromination Process: Patented processes demonstrate that bromination under ionic conditions (using bromine in acetic acid) yields high selectivity for the 6-position bromination on steroidal substrates, minimizing side reactions and degradation.
- Reaction Kinetics: Bromination reactions are rapid, often completing within an hour at ambient temperatures, facilitating scale-up.
- Stereochemical Outcomes: Studies confirm that the stereochemistry at the 6-position is retained during bromination, crucial for biological activity.
- Fluorination Challenges: Incorporation of fluorine at position 9 requires careful reagent choice and reaction control to avoid multiple fluorination or rearrangements, often necessitating the use of fluorinated steroid precursors or late-stage fluorination.
- Hydroxylation Strategies: Enzymatic or chemical hydroxylation methods are employed to introduce hydroxyl groups without affecting sensitive halogen substituents.
- Purification Techniques: Chromatographic methods, including preparative HPLC and crystallization, are essential to obtain high-purity compounds suitable for pharmaceutical use.
Q & A
Q. What are the recommended synthetic routes for this brominated-fluorinated corticosteroid analog, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves halogenation (bromine/fluorine introduction) at specific positions of the cyclopenta[a]phenanthrenone core. For example, fluorination may follow electrophilic substitution at C9, while bromination at C6 could employ N-bromosuccinimide under controlled conditions . Purification requires multi-step crystallization (e.g., using methanol/water mixtures) to isolate stereoisomers, as seen in prednisolone derivatives . Purity validation should combine HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (Q-TOF) to detect halogenation byproducts .
Q. How can NMR spectroscopy resolve stereochemical ambiguities in this compound?
- Methodological Answer : ¹H- and ¹⁹F-NMR are critical for confirming stereochemistry. For instance, ¹⁹F-NMR chemical shifts (δ ~ -120 to -150 ppm) differentiate fluorinated positions, while NOESY correlations resolve axial/equatorial substituents on the steroid backbone . Comparative analysis with dexamethasone (a structural analog) can validate coupling constants for methyl and hydroxyl groups .
Q. What is the hypothesized anti-inflammatory mechanism, and how does bromine substitution alter glucocorticoid receptor (GR) binding?
- Methodological Answer : Like dexamethasone, this compound likely inhibits phospholipase A2, reducing arachidonic acid metabolism . Bromine at C6 may enhance lipophilicity, prolonging half-life, while fluorine at C9 stabilizes the 11β-hydroxyl group for GR binding. Molecular docking simulations (e.g., AutoDock Vina) comparing binding affinities with dexamethasone can quantify steric/electronic effects of bromine .
Advanced Research Questions
Q. How does the reactive C6 bromine atom impact stability during long-term storage?
- Methodological Answer : Bromine’s lability necessitates inert-atmosphere storage (argon/vacuum) at -20°C to prevent degradation via radical pathways . Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring can identify degradation products (e.g., debrominated analogs or oxidation at C17-hydroxyacetyl) .
Q. What experimental strategies address contradictions in bioactivity data across in vitro and in vivo models?
- Methodological Answer : Discrepancies may arise from stereochemical impurities or species-specific GR isoforms. Use chiral chromatography (Chiralpak IA column) to isolate enantiomers . Parallel testing in human GR-transfected HEK293 cells versus murine models can clarify interspecies variability .
Q. How can hydration-dehydration cycles inform crystalline form selection for enhanced solubility?
- Methodological Answer : Hydrate formation (e.g., sesquihydrate) improves aqueous solubility but may reduce bioavailability. Use dynamic vapor sorption (DVS) to map hydration thresholds and synchrotron XRD to characterize polymorph transitions, as demonstrated in prednisolone studies .
Q. What advanced mass spectrometry techniques differentiate this compound from structurally related corticosteroids?
- Methodological Answer : High-resolution MS/MS (e.g., Orbitrap Fusion Lumos) with collision-induced dissociation (CID) can distinguish bromine/fluorine isotopic patterns (m/z 79/81 for Br, m/z 19 for F). Comparative fragmentation pathways with desoximetasone or fluorometholone highlight unique cleavage sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
